Product packaging for 1-Bromobenzo[ghi]perylene(Cat. No.:)

1-Bromobenzo[ghi]perylene

Cat. No.: B11947921
M. Wt: 355.2 g/mol
InChI Key: OZJYNSWKMSSYRF-UHFFFAOYSA-N
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Description

1-Bromobenzo[ghi]perylene is a functionalized polycyclic aromatic hydrocarbon (PAH) designed for advanced materials science research. This compound serves as a crucial synthetic intermediate, where the bromine atom acts as a reactive handle for further cross-coupling reactions, enabling the construction of complex π-conjugated systems for optoelectronic applications . Benzo[ghi]perylene derivatives are a classical area of academic interest and are actively investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells as novel non-fullerene electron-transport materials . Their extended, planar π-conjugated system provides exceptional thermal and photochemical stability, high charge carrier mobility, and unique photophysical properties, including notable absorbance and fluorescence emission in the visible region . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses and is not for human consumption. Handle with care, as related PAHs are suspected to be toxic and can pose long-term hazards to the aquatic environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H11Br B11947921 1-Bromobenzo[ghi]perylene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11Br/c23-18-11-14-8-7-12-3-1-5-15-16-6-2-4-13-9-10-17(18)22(20(13)16)21(14)19(12)15/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJYNSWKMSSYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C3C(=CC(=C6C=C5)Br)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization of 1 Bromobenzo Ghi Perylene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For a molecule like 1-Bromobenzo[ghi]perylene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be required for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The parent compound, benzo[ghi]perylene (B138134) (C₂₂H₁₂), exhibits a complex aromatic region in its ¹H NMR spectrum due to the presence of 12 protons in a highly fused system. nih.gov

For this compound, the introduction of a bromine atom at the C1 position would lead to the disappearance of one proton signal and cause predictable shifts for the remaining 11 protons. The bromine atom, being an electronegative and bulky substituent, would exert both electronic and steric effects on the neighboring protons. Protons in the ortho and peri positions relative to the bromine would be most affected, likely experiencing a downfield shift due to the inductive effect and changes in the ring current. acs.org The coupling patterns (J-couplings) between adjacent protons would also be altered, providing crucial information for assigning the substitution pattern.

Table 1: Comparison of Experimental ¹H NMR Data for Benzo[ghi]perylene and Expected Data for this compound

CompoundSolventProton Signals (ppm)Reference
Benzo[ghi]peryleneCDCl₃Complex multiplets in the aromatic region. nih.gov
This compoundCDCl₃Expected: 11 proton signals. Protons near the bromine atom would show significant downfield shifts compared to the parent compound. The loss of the H1 signal and altered coupling constants for H2 would be key identifiers.N/A

Note: Specific experimental ¹H NMR data for this compound is not available in the cited sources. The expected data is an inference based on general principles of NMR spectroscopy.

¹³C NMR spectroscopy is fundamental for mapping the carbon skeleton of a molecule. Benzo[ghi]perylene has 22 carbon atoms, leading to a spectrum with multiple signals in the aromatic region (typically 120-135 ppm). nih.gov

The substitution of a bromine atom directly impacts the chemical shift of the carbon to which it is attached (C1). This carbon (the ipso-carbon) would experience a significant downfield shift. The electronic effects of bromine would also influence the chemical shifts of other carbons in the molecule, particularly those in ortho and para positions, although to a lesser extent. sfasu.edu The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 22 distinct signals, confirming the asymmetry introduced by the bromine substituent.

Table 2: Comparison of Experimental ¹³C NMR Data for Benzo[ghi]perylene and Expected Data for this compound

CompoundSolventCarbon Signals (ppm)Reference
Benzo[ghi]peryleneCDCl₃120.67, 123.96, 125.60, 125.72, 126.18, 126.49, 127.37, 129.20, 130.43, 132.24 nih.gov
This compoundCDCl₃Expected: 22 distinct signals. The C1 signal would be significantly shifted compared to the parent compound. Other signals would show smaller shifts depending on their proximity to the bromine atom.N/A

Note: Specific experimental ¹³C NMR data for this compound is not available in the cited sources. The expected data is an inference based on established substituent effects in ¹³C NMR.

For complex structures like this compound, one-dimensional NMR spectra can be difficult to interpret due to signal overlap. Two-dimensional (2D) NMR techniques are essential for definitive structural assignment.

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, helping to trace the proton connectivity throughout the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the unambiguous assignment of carbon atoms that bear a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying quaternary carbons and piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is particularly useful for confirming stereochemistry and spatial relationships, such as the interactions between protons in sterically crowded bay regions of the PAH. acs.orgresearchgate.net For this compound, NOESY could confirm the position of the bromine atom by showing correlations between a proton on one part of the molecule and another proton that is spatially close but separated by many bonds. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. miamioh.edu The parent compound, benzo[ghi]perylene (C₂₂H₁₂), has a calculated exact mass of 276.0939 g/mol . nih.govnist.gov

For this compound (C₂₂H₁₁Br), the presence of bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺. There would be two peaks of nearly equal intensity separated by two mass units. HR-MS would be able to confirm the elemental composition of each isotopic peak.

Table 3: Calculated Exact Mass for this compound Isotopologues

FormulaIsotopeCalculated Exact Mass (m/z)
C₂₂H₁₁⁷⁹Br⁷⁹Br354.0044
C₂₂H₁₁⁸¹Br⁸¹Br356.0023

Note: These are theoretically calculated values.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a standard method for the identification and quantification of PAHs in complex mixtures. shimadzu.comfpc.com.tw The parent compound, benzo[ghi]perylene, is routinely analyzed by GC-MS, showing a strong molecular ion peak at m/z 276. nih.govsigmaaldrich.com

In the GC-MS analysis of this compound, the compound would first be separated on the GC column based on its volatility and polarity. The resulting mass spectrum would be dominated by the molecular ion cluster at m/z 354 and 356. The fragmentation pattern under electron ionization (EI) would likely involve the loss of the bromine atom (M-Br)⁺ to give a fragment at m/z 275, followed by further fragmentation characteristic of the benzo[ghi]perylene core. This fragmentation is a key diagnostic feature for identifying halogenated PAHs.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure by probing its vibrational modes.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance against frequency (typically in wavenumbers, cm⁻¹). For PAHs like this compound, the IR spectrum is characterized by several distinct regions.

The spectrum of the parent compound, benzo[ghi]perylene, has been well-documented. astrochem.org Key vibrational bands arise from C-H stretching, aromatic C=C stretching, and C-H out-of-plane bending motions. The introduction of a bromine atom at the 1-position is expected to induce notable changes in the spectrum:

Aromatic C=C Stretching: The skeletal vibrations of the polycyclic core, appearing in the 1650-1400 cm⁻¹ range, are sensitive to substitution. The electronegative bromine atom can perturb the electron distribution in the π-system, causing shifts in the positions and changes in the relative intensities of these bands.

C-H Bending: The out-of-plane (OOP) C-H bending vibrations, found between 900-650 cm⁻¹, are highly characteristic of the substitution pattern on the aromatic rings. The pattern of these bands would be significantly altered from that of the unsubstituted benzo[ghi]perylene.

C-Br Stretching: A new, characteristic band corresponding to the C-Br stretching vibration would appear. For bromo-aromatic compounds, this vibration is typically observed in the low-frequency region, often between 700 and 500 cm⁻¹. This peak would be a key diagnostic feature for confirming the presence of the bromine substituent.

A comparison of expected vibrational modes is presented below, based on data for the parent compound.

Table 1: Characteristic Infrared Spectral Data of Benzo[ghi]perylene and Expected Features for this compound

Vibrational Mode Benzo[ghi]perylene (cm⁻¹) astrochem.org Expected for this compound (cm⁻¹)
Aromatic C-H Stretch 3050 - 3080 3050 - 3080 (Modified pattern)
Aromatic C=C Stretch ~1600, ~1440 Shifted positions and altered intensities
C-H Out-of-Plane Bend ~840, ~810, ~760 Significantly altered pattern

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that detects light scattered inelastically from a molecule. creative-biostructure.com It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it an excellent tool for characterizing the carbon skeleton of PAHs.

For this compound, the Raman spectrum would be dominated by strong bands corresponding to the in-plane stretching and breathing modes of the aromatic rings. Key features to expect include:

Skeletal Vibrations: Intense peaks in the 1600-1300 cm⁻¹ region are characteristic of the stretching modes of the C=C bonds within the fused rings. These are often referred to as the G-bands in graphitic materials.

C-H Vibrations: Aromatic C-H in-plane bending and stretching vibrations would also be present, though often with lower intensity than the skeletal modes.

Influence of Bromine: The bromine atom, being a heavy and highly polarizable substituent, is expected to have a significant impact. The C-Br stretching vibration, while also IR active, should be observable in the low-frequency region of the Raman spectrum. Furthermore, the presence of the bromine can enhance the intensity of certain skeletal modes through electronic effects. Studies on other molecules have shown that vibrations in crystal lattices can lead to distinct features in low-frequency Raman spectra. americanpharmaceuticalreview.com

X-ray Diffraction (XRD) Analysis of Crystalline Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. esrf.fr By analyzing the pattern of scattered X-rays, one can deduce bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural data for a molecule. nih.gov It allows for the determination of the exact conformation of the molecule in the solid state and reveals how molecules pack together in the crystal lattice.

While a specific crystal structure for this compound is not publicly documented, the structure of the parent benzo[ghi]perylene is known. researchgate.net It is a planar molecule that packs in a herringbone arrangement, typical for many PAHs, driven by π-π and C-H···π interactions.

The introduction of a bromine atom at the 1-position would introduce several new structural factors:

Steric Effects: The bulky bromine atom may induce slight puckering or distortion in the otherwise planar benzo[ghi]perylene core to relieve steric strain.

Intermolecular Interactions: The bromine atom can participate in halogen bonding (C-Br···X interactions, where X is a halogen or other electronegative atom), which is a strong, directional non-covalent interaction. This could fundamentally alter the crystal packing, potentially leading to arrangements different from the standard herringbone motif. Studies on other brominated aromatic molecules have demonstrated that halogen bonding often governs the resulting supramolecular assemblies. researchgate.net

Table 2: Crystallographic Parameters for Benzo[ghi]perylene

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.01
b (Å) 9.77
c (Å) 10.09
β (°) 111.4
Molecules per unit cell (Z) 4

Data sourced from publicly available crystallographic information for benzo[ghi]perylene. researchgate.net

Powder X-ray Diffraction for Material Phase Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze polycrystalline samples. creative-biostructure.com Instead of a single crystal, a fine powder containing millions of randomly oriented microcrystals is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ).

The primary applications of PXRD in the context of this compound would be:

Phase Identification: Every crystalline solid has a unique PXRD pattern that serves as a "fingerprint." An experimental pattern for this compound could be compared against databases to confirm its identity.

Purity Assessment: PXRD can readily detect the presence of crystalline impurities, as they would produce their own characteristic diffraction peaks in the pattern.

Polymorph Screening: Many organic molecules can crystallize in multiple different forms, known as polymorphs. Each polymorph has a distinct crystal structure and, therefore, a unique PXRD pattern. PXRD is a crucial tool for identifying and distinguishing between different polymorphic forms, which can have different physical properties.

While a reference PXRD pattern for this compound is not available, its measurement would be a critical step in the characterization of any synthesized bulk sample. The pattern is generated by the constructive interference of X-rays scattered by the planes of atoms in the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ). esrf.fr

Theoretical and Computational Investigations of 1 Bromobenzo Ghi Perylene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic electronic properties of molecules like 1-Bromobenzo[ghi]perylene. These computational methods allow for the prediction of molecular geometries, electronic energies, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Furthermore, DFT calculations yield the total electronic energy, the distribution of electron density, and the energies of the molecular orbitals. These ground state properties are crucial for understanding the molecule's stability, reactivity, and the nature of its chemical bonds. The introduction of a bromine atom onto the benzo[ghi]perylene (B138134) core would be expected to influence the electron distribution due to its electronegativity and size, an effect that DFT can quantify.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common method employed for medium to large-sized molecules. q-chem.comchemrxiv.org TD-DFT is used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital without a change in the molecular geometry. joaquinbarroso.com These calculated energies can be directly compared to experimental absorption spectra (e.g., UV-Vis). gaussian.com

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.com This would allow for the characterization of the molecule's photophysical behavior and an understanding of how the bromine atom perturbs the electronic transitions of the parent benzo[ghi]perylene system.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key conceptual framework in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical stability and electronic transitions of a molecule. frontiersin.org

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and can be thought of as the molecule's ability to donate an electron. In PAHs like benzo[ghi]perylene, the HOMO is typically a π-orbital delocalized across the aromatic system. researchgate.net The energy of the HOMO is related to the ionization potential. A DFT calculation for this compound would reveal the spatial distribution and energy level of its HOMO. The bromine atom, with its lone pairs, could potentially interact with the π-system, influencing the shape and energy of the HOMO.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital without electrons and represents the molecule's ability to accept an electron. Its energy is related to the electron affinity. For this compound, the LUMO would also be a π*-orbital. The analysis of the LUMO's distribution would show where an incoming electron would most likely reside. The electronegative bromine atom would be expected to have a significant effect on the energy and localization of the LUMO.

Implications for Electronic Transitions

The nature of the lowest energy electronic transitions is primarily determined by the promotion of an electron from the HOMO to the LUMO. The energy of this transition is closely related to the HOMO-LUMO gap. A smaller gap generally corresponds to a lower energy transition and absorption at a longer wavelength. TD-DFT calculations, in conjunction with FMO analysis, would clarify whether the lowest excited state of this compound is a result of a HOMO→LUMO transition and would describe its character (e.g., π→π*). By analyzing the spatial overlap of the HOMO and LUMO, one can also infer the nature of the transition, such as whether it possesses charge-transfer character.

Chiroptical Property Simulations (for Chiral Derivatives)

Theoretical and computational chemistry plays a pivotal role in understanding and predicting the chiroptical properties of complex chiral molecules. For derivatives of benzo[ghi]perylene that exhibit chirality, computational simulations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the relationship between their three-dimensional structure and their interaction with polarized light. These simulations provide valuable insights into experimentally observed phenomena such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), and can guide the design of new chiroptical materials.

Circular Dichroism (CD) Spectrum Prediction

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. acs.org Computational prediction of CD spectra is crucial for assigning the absolute configuration of newly synthesized chiral molecules and for understanding the electronic transitions responsible for the observed signals.

In the context of complex chiral systems incorporating the benzo[ghi]perylene motif, such as helicenes, quantum chemical calculations are employed to gain deeper insights into their chiroptical properties. rsc.org For instance, in a study of a π-extended phenanthrene-fused aza mdpi.comhelicenium which contains a benzo[ghi]perylene core, DFT calculations were performed to understand its optical and chiroptical properties. rsc.orgrsc.org The calculated UV-vis absorption spectrum was found to perfectly match the experimental spectrum. researchgate.net This foundational accuracy is essential before proceeding to predict the more subtle CD effects.

The general approach for CD spectrum prediction involves the following steps:

Geometry Optimization: The ground-state geometry of the chiral molecule is optimized using DFT.

Excited State Calculations: Time-dependent DFT (TD-DFT) is then used to calculate the vertical electronic excitation energies, oscillator strengths, and rotatory strengths for a number of the lowest electronic transitions.

Spectrum Simulation: The calculated transitions are then convoluted with a Gaussian or Lorentzian function to simulate the full CD spectrum. This allows for a direct comparison with experimental data.

For a π-extended azahelicenium containing a benzo[ghi]perylene unit, the calculated CD spectrum showed good agreement with the experimental spectrum, allowing for the assignment of the absolute configuration of the separated enantiomers. rsc.org The distinct localization of the frontier molecular orbitals, with the Lowest Unoccupied Molecular Orbital (LUMO) on the aza-benzo[ghi]perylene core and the Highest Occupied Molecular Orbital (HOMO) on the opposing benzo[c]phenanthrene (B127203) part, was found to favor low-energy electronic transitions that dominate the chiroptical response. rsc.orgresearchgate.net

Similarly, DFT calculations have been instrumental in understanding the chiroptical properties of other complex systems containing benzo[ghi]perylene derivatives, such as tailored chiral benzo[ghi]perylene trisimide (BPTI) π-scaffolds used for the enantioselective recognition of helicenes. researchgate.net

Table 1: Representative Theoretical Data for CD Spectrum Prediction of a Chiral Benzo[ghi]perylene Derivative

ParameterValueReference
Computational MethodDFT / TD-DFT rsc.org
Basis Set(Not specified in abstract)
Solvent Model(Not specified in abstract)
Key FindingCalculated spectrum matched experimental data, enabling absolute configuration assignment. rsc.org

Note: This table is illustrative and based on findings for a complex azahelicene containing a benzo[ghi]perylene core, as specific data for this compound is not available.

Circularly Polarized Luminescence (CPL) Modeling

Circularly Polarized Luminescence (CPL) is the emission analogue of circular dichroism, providing information about the chirality of the excited state of a molecule. researchgate.net The dissymmetry factor in luminescence, glum, is a measure of the CPL intensity relative to the total fluorescence intensity. The modeling of CPL is a more complex task than CD prediction as it requires an accurate description of the geometry and electronic structure of the molecule in its fluorescent excited state.

The computational approach to modeling CPL typically involves:

Excited State Geometry Optimization: The geometry of the first singlet excited state (S1) is optimized using TD-DFT.

Vibrational Frequency Calculations: Vibrational frequencies are calculated for the S1 state to confirm that a true minimum on the potential energy surface has been found.

CPL Spectrum Simulation: The CPL spectrum is then simulated based on the electronic transitions from the optimized excited state back to the ground state.

In the study of the aforementioned π-extended azahelicenium, the chirality of the excited state was investigated using CPL spectroscopy, and these experimental findings were rationalized through quantum chemical calculations. rsc.org The two enantiomers exhibited CPL signals in chloroform (B151607) solution at wavelengths corresponding to their fluorescence emission. rsc.org The sign of the CPL signals was found to correspond to the sign of the ECD signals at low energies. rsc.org

For one of the enantiomers, a broad and relatively intense positive CPL signal was observed in the long-wavelength range, with a maximum intensity at 685 nm and a corresponding glum of 6.0 × 10-3. rsc.org The ability of computational models to predict such properties is crucial for the rational design of molecules with strong CPL, which have potential applications in 3D displays, optical data storage, and as security inks.

Research on other complex chiral molecules, such as oxa[n]helicenes, has also demonstrated the utility of TD-DFT calculations in supporting experimental CPL findings. researchgate.net These studies show that even slight variations in the helical scaffold can lead to significant changes in the dissymmetry factors, a phenomenon that can be explored and understood through computational modeling. researchgate.net

Table 2: Representative Theoretical and Experimental Data for CPL of a Chiral Benzo[ghi]perylene Derivative

ParameterValueReference
Experimental CPL max685 nm rsc.org
Experimental glum6.0 × 10-3 rsc.org
Computational MethodTD-DFT rsc.orgresearchgate.net
Key FindingThe sign of the CPL signals corresponded to that of the low-energy ECD signals, a correlation supported by calculations. rsc.org

Note: This table is illustrative and based on findings for a complex azahelicene containing a benzo[ghi]perylene core, as specific data for this compound is not available.

Photophysical Properties and Excited State Dynamics of 1 Bromobenzo Ghi Perylene Systems

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of benzo[ghi]perylene (B138134) derivatives is characterized by intense bands in the near-UV region, arising from π-π* electronic transitions.

Derivatives of benzo[ghi]perylene, such as N-substituted monoimides, are known to be highly absorbing in the near-UV range. researchgate.netnih.gov For instance, N-substituted benzoperylene monoimides exhibit a high molar extinction coefficient (ε) of 79,000 M⁻¹ cm⁻¹ at 334 nm. researchgate.netnih.gov The absorption spectra typically display vibronic fine structure, which is characteristic of rigid polycyclic aromatic systems.

The introduction of a bromine atom, an electron-withdrawing group, onto the electron-rich benzo[ghi]perylene core could induce a degree of intramolecular charge transfer (ICT) character in the electronic transitions. rsc.orgnih.gov In donor-acceptor systems, ICT can be observed in the absorption spectrum, although its effects are often more pronounced in the fluorescence spectrum. nih.gov For many perylene-based donor-acceptor systems, the absorption spectra show a negligible dependence on solvent polarity, suggesting that the ground state is significantly less polar than the excited state. nih.gov

Solvatochromism refers to the change in the position, shape, and intensity of absorption or emission bands with a change in the polarity of the solvent. While significant solvatochromic shifts are more commonly observed in emission spectra for this class of compounds, subtle shifts in absorption can also occur. researchgate.netnih.gov In systems where optical excitation leads to a more polar excited state, the absorption bands may show a slight red shift (bathochromism) with increasing solvent polarity. However, for many perylene (B46583) derivatives, the solvent dependence of the absorption spectrum is reported to be minimal. nih.gov

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy provides insights into the properties of the excited state. Benzo[ghi]perylene derivatives are generally known for their strong fluorescence in the visible spectrum.

N-substituted benzo[ghi]perylene monoimides are fluorescent in the visible range and display significant positive solvatochromism, where the emission maximum shifts to longer wavelengths (red shift) as the solvent polarity increases. researchgate.netnih.gov For example, an emission maximum at 469 nm in nonpolar hexane (B92381) can shift to 550 nm in polar ethanol (B145695) for these derivatives. researchgate.netnih.gov This large Stokes shift in polar solvents is a strong indicator of an excited state with significant charge transfer character. The emission spectra of the parent benzo[ghi]perylene can show a structured emission band around 445 nm, with a broader, unstructured band appearing at longer wavelengths (around 590 nm) which is often attributed to the formation of aggregates. researchgate.net

Table 1: Solvent Effects on Emission Maxima for N-substituted Benzo[ghi]perylene Monoimides

Solvent Emission Maximum (λ_em)
Hexane 469 nm
Ethanol 550 nm

Data sourced from studies on N-substituted derivatives and is representative of the benzo[ghi]perylene chromophore system. researchgate.netnih.gov

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. horiba.com It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com For N-substituted benzo[ghi]perylene monoimides, fluorescence quantum yields have been reported to be in the range of 0.27 to 0.44, with some variation depending on the solvent environment. researchgate.netnih.gov The presence of a heavy atom like bromine in 1-Bromobenzo[ghi]perylene would be expected to decrease the fluorescence quantum yield by enhancing the rate of intersystem crossing to the triplet state, a non-radiative pathway from the singlet excited state. mdpi.com

Table 2: Photophysical Data for N-substituted Benzo[ghi]perylene Monoimides

Property Value Range Solvent Conditions
Fluorescence Quantum Yield (Φ_F) 0.27 - 0.44 Varied Polarity
Excited-State Lifetime (τ_F) 6.5 - 9.6 ns Varied Polarity

Data is for N-substituted derivatives and illustrates general properties of the core chromophore. researchgate.netnih.gov

The excited-state lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to various deactivation pathways, including fluorescence and non-radiative processes. For N-substituted benzo[ghi]perylene monoimides, excited-state lifetimes have been measured to be in the nanosecond range, typically between 6.5 ns and 9.6 ns. researchgate.netnih.gov The lifetime shows a slight dependence on solvent polarity. researchgate.netnih.gov Similar to the quantum yield, the introduction of a bromine atom would likely shorten the fluorescence lifetime of the parent benzo[ghi]perylene due to the increased rate of intersystem crossing. mdpi.com

Intersystem Crossing (ISC) Processes and Triplet State Formation

Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from an excited singlet state (S₁) to a triplet state (T₁). This process is formally spin-forbidden, but its efficiency can be significantly enhanced by the presence of a heavy atom, an effect known as the heavy-atom effect. In the case of this compound, the bromine atom plays a crucial role in promoting ISC and facilitating the formation of the triplet state.

The heavy-atom effect enhances spin-orbit coupling (SOC), which is the interaction between the electron's spin and its orbital motion. nih.govnih.gov This coupling mixes the singlet and triplet states, partially relaxing the spin selection rules and increasing the probability of intersystem crossing. nih.gov For polycyclic aromatic hydrocarbons (PAHs) like benzo[ghi]perylene, the intrinsic ISC rate is often low. However, the introduction of a bromine atom provides a mechanism to significantly increase the triplet quantum yield.

Femtosecond transient absorption measurements on perbromoperylenediimide have revealed near-quantitative triplet population with an intersystem crossing timescale of 38 picoseconds. researchgate.net This highlights the profound impact of multiple bromine substitutions on the excited-state dynamics. Although this compound has only a single bromine atom, a considerable enhancement of the ISC rate is still expected. The table below summarizes findings for related brominated perylene compounds, illustrating the impact of bromine substitution on intersystem crossing.

CompoundSubstitution PositionIntersystem Crossing (ISC) Rate (s⁻¹)Triplet Quantum Yield (ΦT)Reference
bay-bromoperylene (P-bBr)BaySignificantly EnhancedNot specified nih.gov
ortho-bromoperylene (P-oBr)OrthoLow ISCNot specified nih.gov
peri-bromoperylene (P-pBr)PeriLow ISCNot specified nih.gov
perbromoperylenediimide (OBPDI)Multiple~2.6 x 10¹⁰97 ± 1 % researchgate.net

The formation of the triplet state in this compound opens up pathways for phosphorescence, a radiative decay from the triplet state to the singlet ground state. While fluorescence from the S₁ state is generally short-lived (nanoseconds), phosphorescence from the T₁ state has a much longer lifetime (microseconds to seconds).

Chiroptical Emission Characteristics (for Chiral Derivatives)

Chiral derivatives of this compound, where a chiral center or axis is introduced into the molecular structure, are expected to exhibit chiroptical properties in their emission of light. These properties arise from the differential interaction of the chiral molecule with left and right circularly polarized light.

Circularly Polarized Emission (CPL) Spectroscopy

Circularly Polarized Luminescence (CPL) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules in their excited states. It measures the differential emission of left and right circularly polarized light from a chiral luminophore. The CPL spectrum provides information about the geometry and electronic structure of the excited state.

Luminescence Dissymmetry Factors

The primary quantitative measure in CPL spectroscopy is the luminescence dissymmetry factor (glum). It is defined as:

glum = 2 * (IL - IR) / (IL + IR)

where IL and IR are the intensities of left and right circularly polarized emission, respectively. The glum value is a dimensionless quantity that reflects the degree of circular polarization in the emitted light and is a direct measure of the chirality of the excited state. The values of glum for organic molecules are typically in the range of 10⁻⁵ to 10⁻². frontiersin.org

The magnitude of the glum factor is influenced by several factors, including the magnetic and electric transition dipole moments of the emission. For chiral derivatives of this compound, the glum value would be a critical parameter for characterizing their chiroptical performance. While no experimental glum values for such compounds have been reported, data from related chiral systems can provide an estimate of the expected range. The following table presents glum values for some chiral organic molecules to provide context.

Compound ClassTypical |glum| RangeReference
Small Organic Molecules10⁻⁵ - 10⁻³ nih.gov
Helicenes and DerivativesVariable, can be high nih.gov
Planar Chiral CyclophanesVariable nih.gov
Binaphthyls with Axial ChiralityVariable nih.gov

The development of chiral this compound derivatives with high glum values would be of significant interest for applications in areas such as 3D displays, security inks, and chiral sensors.

Electrochemical Behavior and Redox Properties of 1 Bromobenzo Ghi Perylene

Cyclic Voltammetry (CV) for Redox Potentials

There is no available literature detailing the cyclic voltammetry of 1-Bromobenzo[ghi]perylene. Therefore, its oxidation and reduction potentials remain undetermined. This technique would be essential to probe the electron-donating or -accepting nature of the compound and the stability of its redox species.

Electrochemical Determination of HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for this compound have not been experimentally determined through electrochemical methods. These values are crucial for understanding the compound's potential as a semiconductor in electronic devices.

Electrochemical Band Gap Evaluation

Without the HOMO and LUMO energy levels, the electrochemical band gap of this compound cannot be evaluated. The band gap is a key parameter that dictates the electronic and optical properties of a material.

Functionalization Strategies and Derivative Chemistry of Bromobenzo Ghi Perylene

Suzuki-Miyaura Coupling and Other Cross-Coupling Reactions

The bromine atom in 1-bromobenzo[ghi]perylene serves as a prime reaction site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is particularly prominent due to its mild reaction conditions and tolerance of a wide range of functional groups.

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction facilitates the formation of a new C-C bond, attaching a new aryl or vinyl substituent to the benzo[ghi]perylene (B138134) core. The choice of catalyst, ligands, base, and solvent system is critical and often needs to be optimized for specific substrates, especially for large PAH systems where solubility can be a challenge. researchgate.net For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts based on palladium(II) acetate (B1210297) with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are commonly employed. researchgate.netsemanticscholar.org

Other important cross-coupling reactions applicable to this compound include:

Stille Coupling: This reaction utilizes organotin compounds and a palladium catalyst. It has been successfully used to prepare derivatives of related perylene (B46583) diimides (PDIs) where Suzuki coupling conditions were not optimal. acs.org

Heck Coupling: This involves the coupling of the bromo-PAH with an alkene to introduce vinyl substituents.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a carbon-nitrogen bond, allowing for the introduction of electron-donating amine functionalities.

Sonogashira Coupling: This reaction couples the bromo-derivative with a terminal alkyne, introducing an ethynyl (B1212043) linker, which is a common strategy for extending π-conjugation.

These reactions collectively provide a robust toolbox for modifying the benzo[ghi]perylene scaffold, enabling the synthesis of a vast library of derivatives with tailored properties.

Reaction Type Typical Catalyst Coupling Partner Base Solvent(s)
Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂/LigandAr-B(OH)₂Cs₂CO₃, K₂CO₃THF/H₂O, Toluene (B28343)
StillePd(PPh₃)₄Ar-Sn(Bu)₃Not RequiredToluene, DMF
HeckPd(OAc)₂AlkeneEt₃N, DBUDMF, Acetonitrile
Buchwald-HartwigPd₂(dba)₃/LigandR₂NHNaOtBuToluene, Dioxane
SonogashiraPdCl₂(PPh₃)₂/CuITerminal AlkyneEt₃N, PiperidineTHF, Toluene
This table presents generalized conditions for cross-coupling reactions on bromo-aromatic compounds, applicable to this compound.

Direct Arylation and C-H Activation Methodologies

While cross-coupling reactions rely on the pre-functionalized C-Br bond, direct arylation via C-H activation has emerged as a more atom-economical alternative for creating C-C bonds. nih.gov This methodology involves the direct coupling of an aryl halide with a C-H bond of another aromatic compound, catalyzed by a transition metal, typically palladium. nih.gov

For the benzo[ghi]perylene system, C-H activation offers a complementary strategy to functionalize positions other than the bromine-substituted carbon. Research has shown that the peripheral sites of the parent benzo[ghi]perylene hydrocarbon possess differentiable reactivity, making them amenable to selective metal-catalyzed C-H activation. rsc.org This allows for the introduction of aryl groups at specific C-H positions on the core, guided by the inherent electronic properties of the PAH and the directing-group ability of existing substituents.

Intramolecular direct arylation is a particularly powerful application of this methodology, used to create fused ring systems and planarized nanographene structures. researchgate.net In a hypothetical scenario, a derivative of this compound bearing a pendant aryl group could undergo intramolecular C-H activation/arylation to form a new ring, further extending the π-system in a rigid, planar fashion. This approach avoids the need for preparing organometallic reagents and often generates fewer byproducts compared to traditional cross-coupling. nih.gov

Introduction of Electron-Withdrawing/Donating Groups

The bromine atom on this compound is a gateway to installing a variety of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). This functionalization is critical as it directly modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the optical and electronic properties of the molecule. rsc.org

Electron-Withdrawing Groups (EWGs): These groups lower the HOMO and LUMO energy levels, generally making the compound a better electron acceptor.

Imide and Diazine Groups: The introduction of nitrogen atoms into the aromatic core, for example by synthesizing diazabenzo[ghi]peryleneimide derivatives, significantly stabilizes both the HOMO and LUMO levels. rsc.org A cyanophenyl substituent can render a related benzo[ghi]perylenetriimide a very strong electron acceptor. d-nb.info

Nitrile Groups (-CN): A cyano group can be introduced via palladium-catalyzed cyanation of this compound using reagents like zinc cyanide.

Electron-Donating Groups (EDGs): These groups tend to raise the HOMO energy level, making the compound a better electron donor.

Amino Groups (-NR₂): Buchwald-Hartwig amination of this compound can introduce primary or secondary amine functionalities.

Alkoxy Groups (-OR): These can be installed via reactions like the Ullmann condensation.

Tetrathiafulvalene (TTF): Fusing or linking electron-donating units like TTF to the core can induce intramolecular charge transfer characteristics. acs.org

The strategic placement of these groups allows for precise control over the molecule's band gap, absorption/emission wavelengths, and redox potentials.

Derivative Substituent Type Effect on HOMO Effect on LUMO Reference
7,8-diazabenzo[ghi]perylene (DABP)EWG (N-atoms)Stabilized (Lowered)Stabilized (Lowered) rsc.org
7,8-diazabenzo[ghi]peryleneimide (DABPIm)EWG (N-atoms, Imide)Stabilized (Lowered)Stabilized (Lowered) rsc.org
1,2-diazonia-7,8-diazabenzo[ghi]peryleneimide (TABPIm)EWG (N-atoms, Imide)Destabilized (Raised)Stabilized (Lowered) rsc.org
This table is based on data for N-substituted benzo[ghi]perylene derivatives, illustrating the impact of functional groups on electronic energy levels. rsc.org

Synthesis of π-Extended Conjugated Systems Incorporating Bromobenzo[ghi]perylene Motifs

This compound is an excellent building block for the bottom-up synthesis of large, π-extended systems and nanographene fragments. The bromine functionality provides a reactive handle for coupling the benzo[ghi]perylene unit to other PAHs, creating dimers, oligomers, and complex, multi-component architectures.

The Suzuki-Miyaura coupling is a workhorse reaction in this context, used to link this compound with boronic acid derivatives of other aromatic systems like pyrene, perylene, or coronene (B32277). This strategy allows for the construction of well-defined, soluble precursors that can subsequently be planarized through intramolecular cyclodehydrogenation (e.g., Scholl reaction) to yield larger, rigid nanographenes. nii.ac.jp

Another powerful method for π-extension is the Diels-Alder reaction. While this reaction typically builds upon the parent PAH core rather than the bromo-derivative itself, it represents a fundamental strategy for creating the benzo[ghi]perylene skeleton from a smaller PAH like perylene. mdpi.com For example, the cycloaddition of an acetylene (B1199291) equivalent to the bay region of perylene yields the benzo[ghi]perylene core structure. mdpi.com Once formed and brominated, this unit can be further elaborated using the cross-coupling methods described above. These combined approaches enable the synthesis of highly complex and functional π-systems for advanced materials applications. acs.org

Polymerization and Oligomerization via Bromine Functionalization

The reactive nature of the C-Br bond in this compound makes it a suitable monomer for synthesizing conjugated polymers and oligomers. In these materials, the benzo[ghi]perylene units are linked together, allowing for extensive electron delocalization along the polymer backbone.

Polymerization can be achieved through various cross-coupling polycondensation reactions:

Suzuki Polycondensation: Copolymerization of a diboronic ester of benzo[ghi]perylene with a dihaloaromatic monomer, or the self-condensation of a monomer possessing both a bromo and a boronic ester group, can produce high molecular weight polymers. This method has been applied to create multimers of related 1-bromoPDI derivatives. semanticscholar.org

Yamamoto Coupling: This involves the nickel-catalyzed dehalogenative coupling of a di-bromo monomer. If 1,X-dibromobenzo[ghi]perylene were synthesized, it could be homopolymerized via this route. Alternatively, this compound can be used as an end-capping agent to control the molecular weight of polymers.

Oligomerization can result in well-defined dimers, trimers, and other macrocycles. Statistical intermolecular cyclooligomerization reactions can produce a mixture of cyclic structures of varying sizes. researchgate.net These oligomers are valuable as model compounds for understanding the photophysical properties of the corresponding polymers and for applications in supramolecular chemistry.

Advanced Applications in Organic Electronic and Optoelectronic Materials Science

Role in Organic Field-Effect Transistors (OFETs)

While 1-Bromobenzo[ghi]perylene itself is not typically employed as the active semiconductor in OFETs, its derivatives, particularly those based on the benzo[ghi]perylenetriimide (BPTI) core, have demonstrated significant promise. The bromo-functionalization of the benzo[ghi]perylene (B138134) backbone is a critical initial step for the synthesis of these more complex, high-performance molecules.

Electron Transporting Properties

Derivatives of benzo[ghi]perylene are recognized for their potential as n-type (electron-transporting) semiconductors in OFETs. d-nb.info The expanded π-conjugated system of the benzo[ghi]perylene core, when appropriately functionalized, can facilitate efficient electron transport. Theoretical calculations on certain BPTI derivatives, which can be synthesized from precursors like this compound, have predicted high electron mobilities, in the range of 10⁻² to 10⁻¹ cm² V⁻¹ s⁻¹. d-nb.info These theoretical values are comparable to those of well-established electron-transporting materials like perylene (B46583) diimide (PDI) and fullerene derivatives, highlighting the potential of the benzo[ghi]perylene scaffold in OFET applications. d-nb.info The introduction of nitrogen atoms and imide groups, a common modification of the benzo[ghi]perylene structure, helps to stabilize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for efficient electron injection and transport. rsc.org

Interface Engineering in OFET Devices

The performance of OFETs is highly dependent on the interface between the organic semiconductor and the dielectric layer. beilstein-journals.org While direct studies on this compound for interface engineering are not available, the functionalization it enables is key to tuning the interfacial properties of its derivatives. The ability to introduce various functional groups via the bromine atom allows for the modification of surface energy and molecular packing at the interface. This, in turn, can influence the morphology of the semiconductor film and reduce trap states, leading to improved device performance. beilstein-journals.org For instance, the synthesis of N-substituted benzo[ghi]perylene monoimides, which would start from a functionalized precursor like benzo[ghi]perylene-1,2-dicarboxylic anhydride (B1165640), can yield fluorophores with varying solubility and photophysical properties, demonstrating the versatility of this molecular framework. nih.gov

Application in Organic Photovoltaic Cells (OPVs) and Perovskite Solar Cells (PSCs)

In the realm of solar energy conversion, derivatives of this compound, especially BPTI-based molecules, are gaining attention as non-fullerene acceptors in OPVs and as interfacial layers in PSCs. d-nb.infonih.govmdpi.com

Function as Electron Acceptors or Transport Layers

The strong electron-accepting character of BPTI derivatives makes them suitable candidates to replace or supplement fullerene-based acceptors in OPVs. d-nb.info These compounds exhibit strong optical absorption in the 300-500 nm range and possess low-lying LUMO energy levels, which are essential for efficient charge separation at the donor-acceptor interface. d-nb.infonih.gov For example, a twisted N,N-linked BPTI dimer has been successfully used as a 3D electron acceptor in fullerene-free OPVs, achieving a power conversion efficiency of 3.68% with the polymer PTB7-Th as the donor. nih.gov The synthesis of such complex BPTI structures often relies on the initial functionalization of the perylene core, a process where a bromo-substituted precursor could play a key role.

In perovskite solar cells, BPTI derivatives have been employed as interfacial layers between the electron transport layer (e.g., ZnO) and the active layer. mdpi.com This modification has been shown to enhance the performance of the solar cells. For instance, a BPTI derivative with a propylammonium iodide functional group, when used as an interfacial layer in a PM6:Y6:PCBM based PSC, increased the power conversion efficiency from 15.6% to 16.5%. mdpi.com These BPTI derivatives can facilitate efficient charge transport and are noted for their strong electron-accepting properties. mdpi.com

Device Type BPTI Derivative Role Donor/Active Layer Power Conversion Efficiency (PCE)
OPVElectron AcceptorPTB7-Th3.68% nih.gov
PSCInterfacial LayerPTB7-Th:PC₇₁BM10.2% (modified) vs. 9.1% (control) mdpi.com
PSCInterfacial LayerPM6:Y6:PCBM16.5% (modified) vs. 15.6% (control) mdpi.com

Interfacial Passivation Effects

The introduction of BPTI-based interfacial layers in PSCs can lead to favorable changes in the surface properties of the underlying electron transport layer. For example, modifying a ZnO surface with different BPTI derivatives has been shown to alter the surface energy. mdpi.com This can improve the morphology of the subsequently deposited active layer and passivate surface defects, which are often a source of charge recombination. While direct evidence for this compound in interfacial passivation is not documented, its role as a precursor to these functional BPTI molecules is implicit. The ability to tailor the side chains of the BPTI molecules, a process that could be initiated from a bromo-functionalized benzo[ghi]perylene, allows for the fine-tuning of these interfacial properties.

Development of Circularly Polarized Luminescence (CPL) Active Systems

Circularly polarized luminescence is a phenomenon where a chiral luminophore emits left and right circularly polarized light with different intensities. This property is highly sought after for applications in 3D displays, optical data storage, and chiral sensing. rsc.org While there is no direct report of CPL activity from this compound itself, its functionalization is a critical step towards creating chiral derivatives capable of exhibiting CPL.

The introduction of chirality into the benzo[ghi]perylene framework is essential for CPL activity. The bromine atom in this compound serves as a convenient handle for introducing chiral moieties through various cross-coupling reactions. By attaching chiral groups to the benzo[ghi]perylene core, it is possible to induce a helical twist in the π-conjugated system, leading to chiroptical properties. For instance, the synthesis of a dissymmetrical π-extended azahelicenium containing a benzo[ghi]perylene motif has been reported to exhibit multi-band circular dichroism and long-wavelength circularly polarized emission. rsc.org The enantiomers of this complex molecule showed notable luminescence dissymmetry factors (g_lum). rsc.org

Furthermore, research on other polycyclic aromatic systems, such as thio d-nb.infohelicenes, has demonstrated that functionalization can lead to stable chiral molecules with significant CPL activity. d-nb.info The chiroptical properties of these systems, including the absorption dissymmetry factor (g_abs) and the luminescent dissymmetry factor (g_lum), are carefully studied. d-nb.info These examples provide a clear precedent that functionalized, chiral benzo[ghi]perylene derivatives, accessible from this compound, hold significant potential for the development of novel CPL-active materials.

Integration into Functional Nanomaterials and Self-Assembled Structures

The true potential of this compound in nanomaterials science lies in its role as a versatile building block. The carbon-bromine bond is a well-established reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. nrochemistry.comwikipedia.orgmdpi.com This allows for the covalent attachment of a wide array of functional groups to the benzo[ghi]perylene core. By strategically choosing the coupling partners, chemists can design and synthesize novel, larger π-conjugated systems with precisely engineered properties for self-assembly.

These resulting derivatives, featuring the rigid and planar benzo[ghi]perylene scaffold, are predisposed to form highly ordered supramolecular structures through non-covalent interactions, primarily π-π stacking. mdpi.com The nature of the substituents, introduced via the bromo-precursor, dictates the geometry, stability, and functional characteristics of the resulting self-assembled nanomaterials, which can range from one-dimensional nanofibers to complex columnar liquid crystalline phases. mdpi.comnih.govrsc.org For instance, attaching long alkyl chains or specific functional moieties can control the solubility and influence the packing motif, leading to materials with anisotropic electronic and optical properties suitable for use in organic electronics. rsc.org

The table below illustrates how different types of substituents, which can be introduced by derivatizing the bromo-position, can influence the self-assembly behavior of perylene-based systems.

Substituent Type Attached to CoreResulting InteractionTypical Self-Assembled StructurePotential Application
Long Alkyl Chainsvan der Waals forces, π-π stackingColumnar Mesophases, Nanofibers nih.govresearchgate.netOrganic Field-Effect Transistors (OFETs)
Dendritic GroupsSteric hindrance, π-π stackingHelical Columnar Assemblies mdpi.comChiral Electronics, Photonics
Carboxylic Acid GroupsHydrogen bonding, π-π stackingpH-triggered Hydrogels, Nanofibers rsc.orgBiosensors, Drug Delivery
Imide MoietiesEnhanced π-π stacking, electron-accepting characterH- or J-type Aggregates researchgate.netd-nb.infoOrganic Photovoltaics, Electron Transport Layers

These examples demonstrate that the initial bromo-functionalization is the key enabling step for producing a diverse range of functional nanomaterials whose properties are programmed by the subsequent chemical modifications.

Potential as Fluorophores for Advanced Spectroscopic Techniques

The benzo[ghi]perylene core is inherently fluorescent, making it an attractive chromophore. d-nb.inforsc.org However, for advanced spectroscopic applications, fine-tuning of its photophysical properties is essential. This compound serves as an ideal starting point for the synthesis of a vast library of bespoke fluorophores. The substitution of the bromine atom with different electron-donating or electron-withdrawing groups allows for precise control over the molecule's electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org

This modulation directly impacts the key photophysical characteristics of the resulting fluorophore, including its absorption and emission wavelengths, fluorescence quantum yield (ΦFL), and excited-state lifetime. rsc.orgnih.gov For example, the introduction of nitrogen-containing groups or imide functionalities can significantly alter the emission color, shift spectra in response to solvent polarity (solvatochromism), and influence the balance between fluorescence and non-radiative decay pathways. nih.govgold-chemistry.org This tunability is critical for developing probes for specific environments or for use in complex techniques like single-molecule spectroscopy and circularly polarized luminescence (CPL). d-nb.inforsc.org

The following table summarizes research findings on various benzo[ghi]perylene derivatives, illustrating the effect of different substitutions on their photophysical properties. This data highlights the potential of using this compound as a precursor to access fluorophores with a wide range of characteristics.

Derivative ClassKey Substituent(s)Absorption Max (λabs)Emission Max (λem)Fluorescence Quantum Yield (ΦFL)Research Finding
N-substituted Benzoperylene Monoimides (BPIs) nih.gov"Swallow tail" alkyl amines~334 nm469 nm (in Hexane) to 550 nm (in Ethanol)0.27 - 0.44Exhibits positive solvatochromatic emission, making them sensitive to solvent polarity.
Benzo[ghi]perylenetriimides (BPTIs) d-nb.infoCyanophenyl group467 nm, 436 nm~490 nm, 525 nmNot specifiedThe cyanophenyl group makes the molecule a strong electron acceptor without significantly altering the optical band gap.
N-substituted Diazabenzo[ghi]perylenes rsc.orggold-chemistry.orgImide unitNot specifiedNot specifiedIncreased with imide substitutionIntroducing an imide unit increases the fluorescence quantum yield.
π-extended Azahelicenium rsc.orgrsc.orgFused phenanthrene (B1679779) and aza-aromatic ring454 nm, 487 nm, 560 nm, 610 nm695 nm~0.01 (in aqueous solution)Extensive π-conjugation leads to broad absorption across the visible spectrum and red-shifted emission.

These findings underscore the strategic importance of this compound. Its utility as a reactive intermediate provides a clear pathway to a diverse range of highly specialized fluorophores, enabling the development of next-generation materials for sophisticated spectroscopic analysis and optoelectronic devices.

Mechanistic Studies of Bromobenzo Ghi Perylene Reactivity

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. youtube.com The mechanism generally proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. libretexts.orglibretexts.org

For the parent benzo[ghi]perylene (B138134), experimental and theoretical studies have shown that the peripheral sites are not equally reactive. The molecule possesses distinct edge features that are differentiable by common electrophilic substitution reactions. rsc.org This inherent site-selectivity is a crucial starting point for understanding the substitution patterns of its derivatives.

The introduction of a bromine atom at the 1-position significantly influences subsequent electrophilic attacks. Halogens are generally considered deactivating groups for electrophilic aromatic substitution, meaning they decrease the reaction rate compared to the unsubstituted parent molecule. masterorganicchemistry.com This deactivation stems from the inductive electron-withdrawing effect of the halogen. However, halogens are also ortho-, para-directors, as the lone pairs on the bromine atom can stabilize the arenium ion intermediate through resonance, particularly when the attack occurs at the ortho or para positions relative to the halogen.

Table 1: Predicted Site Reactivity for Electrophilic Aromatic Substitution on 1-Bromobenzo[ghi]perylene

PositionRelation to BromineInductive EffectResonance EffectPredicted Reactivity
C2OrthoDeactivatingActivatingModerately Favored
C4, C5Meta-likeDeactivatingMinimalDisfavored
C6ParaDeactivatingActivatingFavored
C7, C8---DeactivatingMinimalLow
C10, C11---DeactivatingMinimalLow
C12Para-likeDeactivatingActivatingFavored

Oxidation Mechanisms

The oxidation of PAHs can proceed through various mechanisms, often initiated by a single electron transfer (SET) from the electron-rich aromatic system to an oxidant, forming a radical cation. researchgate.net The ease of this process is directly related to the PAH's ionization potential (IP); molecules with lower IPs are more susceptible to oxidation. researchgate.net Subsequent reactions of the radical cation, such as nucleophilic attack by water, can lead to the formation of oxygenated derivatives. researchgate.net

The presence of a bromine atom on the benzo[ghi]perylene ring is expected to influence its oxidation potential. While halogens are inductively withdrawing, which can increase the ionization potential, their lone pairs can also participate in resonance, which could have a competing effect. Studies on other PAHs have shown that halogenation can lead to the formation of various oxidized derivatives. nih.gov The oxidation of this compound likely proceeds via the formation of a radical cation intermediate. The stability and subsequent reaction pathways of this intermediate would dictate the final product distribution, which could include hydroxylated or quinone-type structures.

The mechanism can be summarized as:

Electron Transfer: The PAH donates an electron to the oxidizing agent, forming a radical cation.

Nucleophilic Attack: A nucleophile (e.g., H₂O) attacks the radical cation.

Further Oxidation/Rearrangement: The resulting species can undergo further oxidation and rearrangement to yield stable oxygenated products.

The specific sites of oxidation on the this compound ring would be influenced by the distribution of electron density in the radical cation, with the most electron-deficient carbons being the most likely points of nucleophilic attack.

Radical Reactivity and Pathways

Key radical pathways for this compound include:

Homolytic Cleavage: The C-Br bond can undergo homolytic cleavage under thermal or photochemical conditions, generating a benzo[ghi]perylenyl radical and a bromine radical. This is a common pathway for brominated organic compounds. The resulting aryl radical is highly reactive and can participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to other molecules.

Reductive Debromination: The compound can undergo reductive hydrodehalogenation. For instance, photoredox catalysis can generate super-reducing catalysts capable of reducing aryl halides. beilstein-journals.org This process involves the transfer of an electron to the molecule to form a radical anion. This intermediate can then lose a bromide ion to form a benzo[ghi]perylenyl radical, which is subsequently quenched to give benzo[ghi]perylene.

Radical Addition: The electron-rich π-system of this compound can be susceptible to attack by radical species. The addition of radicals like hydroxyl radicals (•OH), which are prevalent in atmospheric and aqueous environments, can initiate a cascade of reactions leading to degradation and transformation products. nih.gov The presence of the bromine atom can influence the regioselectivity of such radical attacks.

The addition of a radical quencher like 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) in experimental setups can help confirm the involvement of free-radical pathways by inhibiting product formation. beilstein-journals.org

Table 2: Potential Radical Species in the Reactivity of this compound

Radical SpeciesFormation PathwayPotential Fate
This compound Radical CationSingle Electron Transfer (Oxidation)Nucleophilic attack, Deprotonation
This compound Radical AnionSingle Electron Transfer (Reduction)Loss of Bromide Ion
Benzo[ghi]perylenyl RadicalHomolytic C-Br Cleavage / Loss of Br⁻ from Radical AnionHydrogen Abstraction, Dimerization, Addition Reactions

Future Research Directions and Perspectives for Brominated Benzo Ghi Perylenes

Exploration of Novel Synthetic Pathways

The regioselective synthesis of specific isomers of brominated benzo[ghi]perylenes, such as 1-Bromobenzo[ghi]perylene, remains a significant challenge. Current synthetic strategies often rely on electrophilic aromatic substitution reactions, where controlling the position of bromination on the complex benzo[ghi]perylene (B138134) framework can be difficult, potentially leading to mixtures of isomers.

Future research will likely pursue the development of more sophisticated and regioselective synthetic routes. This could involve the use of directing groups to guide the bromination to a specific carbon atom. Another promising avenue is the bottom-up synthesis of the this compound molecule from smaller, pre-functionalized building blocks, which would offer unambiguous control over the substitution pattern. Furthermore, the exploration of milder and more efficient bromination reagents and catalytic systems will be crucial to improve reaction yields and minimize the formation of byproducts. The development of scalable and cost-effective synthetic protocols will be essential for the wider availability of these compounds for materials science research.

Deeper Understanding of Structure-Property Relationships

The introduction of a bromine atom at the 1-position of the benzo[ghi]perylene core is expected to significantly influence its electronic and photophysical properties. The heavy atom effect of bromine can enhance intersystem crossing, potentially leading to interesting phosphorescent properties. Moreover, the electronegativity and polarizability of the bromine atom can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission spectra of the molecule. researchgate.net

A deeper understanding of these structure-property relationships will require a combination of experimental and computational approaches. Systematic studies on a series of mono- and poly-brominated benzo[ghi]perylenes will be necessary to elucidate the precise effects of the number and position of bromine substituents. High-level quantum chemical calculations can provide valuable insights into the electronic structure and predict the optoelectronic properties of these molecules, guiding the design of new derivatives with desired characteristics. mdpi.comresearchgate.net

Table 1: Predicted Electronic Properties of this compound in Comparison to Parent Benzo[ghi]perylene

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Benzo[ghi]perylene-5.50-2.802.70
This compound-5.65-2.952.70

Note: The data in this table is hypothetical and based on general trends observed for brominated polycyclic aromatic hydrocarbons. Actual values for this compound would need to be determined experimentally.

Tailoring for Specific Optoelectronic Performance

Brominated benzo[ghi]perylenes are promising candidates for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune their electronic properties through the introduction of bromine atoms and subsequent functionalization is a key advantage.

Future research will focus on the rational design and synthesis of this compound derivatives with tailored optoelectronic properties. For instance, by introducing electron-donating or electron-withdrawing groups at specific positions, it should be possible to fine-tune the emission color of these materials for application in full-color displays. Similarly, optimizing the energy levels of the HOMO and LUMO will be crucial for efficient charge separation and transport in OPVs and OFETs. researchgate.net The investigation of the charge transport properties of single crystals or thin films of these materials will be essential to assess their potential for high-performance electronic devices.

Integration into Complex Supramolecular Architectures

The bromine atom in this compound can act as a versatile tool for directing the self-assembly of these molecules into well-defined supramolecular architectures. Halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, can be exploited to create one-, two-, and three-dimensional structures. nih.gov Additionally, C-Br...π interactions can play a significant role in the crystal packing of these compounds. mdpi.com

The future in this area lies in the design of complex, functional supramolecular systems based on brominated benzo[ghi]perylenes. By carefully designing the molecular structure, it should be possible to program the self-assembly process to form specific nanostructures, such as nanowires, nanosheets, or porous networks. These supramolecular materials could find applications in areas such as sensing, catalysis, and gas storage. The combination of the unique optoelectronic properties of the benzo[ghi]perylene core with the directional nature of halogen bonding opens up exciting possibilities for the creation of novel functional materials with emergent properties.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Bromobenzo[ghi]perylene, and how do they influence its environmental persistence?

  • The compound’s environmental behavior can be inferred from its parent PAH, Benzo[ghi]perylene, which has a molecular weight of 276.3 g/mol, water solubility of 7×10⁻⁴ mg/L, log Kow of 6.51, and Koc of 1.6×10⁶ mg/L . Bromination likely increases molecular weight (adding ~79.9 g/mol for Br) and reduces solubility, enhancing adsorption to organic matter. These properties suggest high persistence in sediments and bioaccumulation potential, requiring targeted extraction methods (e.g., Soxhlet extraction with dichloromethane) for environmental monitoring.

Q. What established methods are used to synthesize this compound with high purity?

  • While direct synthesis protocols are not explicitly documented, bromination of Benzo[ghi]perylene can be achieved via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or via radical bromination with N-bromosuccinimide (NBS) under UV light . Purity verification requires GC-MS with non-polar capillary columns (e.g., DB-5) and temperature programming (e.g., 60°C to 280°C at 15°C/min) to resolve brominated derivatives from precursors .

Q. How can researchers screen the toxicity of this compound in vitro?

  • Use bacterial reverse mutation assays (Ames test) with Salmonella typhimurium strains TA98 and TA100, as validated for Benzo[ghi]perylene . Brominated PAHs may exhibit higher mutagenic potential due to increased electrophilicity. Supplement with mammalian cell lines (e.g., HepG2) for cytotoxicity assays, measuring IC₅₀ values via MTT assays. Note that Benzo[ghi]perylene alone showed negative carcinogenicity in mouse skin painting studies, but brominated analogs may differ .

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in environmental matrices, and how can they be mitigated?

  • Co-elution with structurally similar PAHs (e.g., dibenzo[b,ghi]perylene) in GC-MS necessitates high-resolution columns (e.g., 30 m DB-5MS with 0.25 µm film thickness) and tandem MS/MS for selective ion monitoring (SIM). For HPLC, use C18 columns with diode-array detection (DAD) at λ = 254 nm, but note that bromination shifts UV-Vis spectra, requiring updated reference libraries . Quantify using isotope-labeled internal standards (e.g., ¹³C-Benzo[ghi]perylene) to correct matrix effects .

Q. How does bromination alter the biodegradation pathways of Benzo[ghi]perylene in microbial consortia?

  • Benzo[ghi]perylene degradation by yeast consortia involves cytochrome P450-mediated oxidation to dihydrodiols, followed by ring cleavage via dioxygenases . Bromination may hinder enzymatic activity due to steric and electronic effects. To test this, conduct kinetic studies with Candida tropicalis or Pseudomonas spp. in mineral medium spiked with this compound, monitoring degradation via LC-QTOF-MS and enzyme assays (e.g., laccase activity). Compare half-lives (t₁/₂) to non-brominated analogs .

Q. What computational models predict the photodegradation and aquatic toxicity of this compound?

  • Use quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate hydrolysis rates and ECOSAR for aquatic toxicity predictions. Molecular docking simulations can assess binding affinity to aryl hydrocarbon receptors (AhR), a key pathway for PAH toxicity. Experimental validation requires UV irradiation experiments (λ = 300–400 nm) in aqueous solutions, with LC-MS identification of photoproducts like hydroxylated and debrominated species .

Data Contradiction Analysis

Q. Why are there discrepancies in carcinogenicity classifications for Benzo[ghi]perylene and its derivatives?

  • Benzo[ghi]perylene is classified as a Group D carcinogen (inadequate evidence) by the EPA due to negative skin tumorigenicity in mice, but its presence in carcinogenic mixtures (e.g., cigarette smoke) complicates risk assessment . Brominated derivatives may exhibit higher potency due to enhanced DNA adduct formation, as seen in rat lung implantation studies. Researchers must differentiate between isolated compound effects and synergistic interactions in complex matrices .

Methodological Guidance

Q. How should researchers design experiments to optimize this compound degradation in contaminated soils?

  • Apply Box-Behnken experimental design to test variables: pH (5–9), nutrient concentration (C:N:P ratio), and bioaugmentation (e.g., Rhodococcus spp. inoculum). Monitor degradation via GC-MS and soil toxicity via Vibrio fischeri bioluminescence inhibition assays. Include abiotic controls to account for photodegradation .

Q. What strategies improve the recovery of this compound from aqueous samples?

  • Use solid-phase extraction (SPE) with C18 cartridges preconditioned with methanol, followed by elution with acetone:hexane (1:1). Spike recovery tests should achieve >85% efficiency, validated via isotope dilution. For saline matrices (e.g., seawater), adjust ionic strength with NaCl to minimize co-extraction of interfering organics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.